(3S)-3,7-bis({[(tert-butoxy)carbonyl]amino})heptanoic acid
Description
(3S)-3,7-bis({[(tert-butoxy)carbonyl]amino})heptanoic acid is a synthetic amino acid derivative featuring two tert-butoxycarbonyl (Boc) protecting groups on its amine functionalities. The Boc group is widely used in peptide synthesis due to its stability under basic conditions and selective removal under acidic conditions (e.g., trifluoroacetic acid) . The compound’s stereochemistry at the 3S position and its heptanoic acid backbone make it a valuable intermediate in the synthesis of peptidomimetics, bioactive molecules, or polymer precursors. Its molecular formula is C₁₉H₃₃N₂O₆ (calculated), with a molecular weight of 397.48 g/mol, though exact data may vary depending on hydration or salt forms.
Properties
CAS No. |
218608-88-9 |
|---|---|
Molecular Formula |
C17H32N2O6 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(3S)-3,7-bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C17H32N2O6/c1-16(2,3)24-14(22)18-10-8-7-9-12(11-13(20)21)19-15(23)25-17(4,5)6/h12H,7-11H2,1-6H3,(H,18,22)(H,19,23)(H,20,21)/t12-/m0/s1 |
InChI Key |
PHOMBNRVJNRAAP-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(CC(=O)O)NC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reagent Selection and Reaction Conditions
Di-tert-butyl dicarbonate (Boc₂O) serves as the primary Bocating agent, reacting with free amino groups in the presence of a base such as triethylamine (TEA) or dimethylaminopyridine (DMAP). Studies demonstrate that anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvents at 0–25°C yield >95% protection efficiency. For example, a protocol involving Boc₂O (2.2 equiv) and TEA (3.0 equiv) in DCM at 0°C for 2 hours achieved quantitative Boc protection of primary amines.
Steric and Electronic Considerations
The steric bulk of Boc groups necessitates careful stoichiometry to avoid incomplete protection. Kinetic studies reveal that secondary amines require longer reaction times (6–8 hours) compared to primary amines (1–2 hours). Additionally, electron-withdrawing substituents on the amine substrate can retard Bocation, necessitating elevated temperatures (40–50°C) for full conversion.
Formation of the Heptanoic Acid Backbone
The heptanoic acid backbone is constructed via sequential coupling of protected amino acid derivatives. This step demands precise control over stereochemistry and regioselectivity.
Stepwise Assembly Strategies
A modular approach involves coupling Boc-protected amino acids to a central core. For instance, the CDE fragment (a tripeptide intermediate) is linked to the AB fragment via acyl chloride intermediates. In one study, the central α-amino acid was converted to its acyl chloride using oxalyl chloride and catalytic dimethylformamide (DMF), followed by reaction with the CDE fragment in the presence of pyridine to minimize racemization.
Coupling Reagent Optimization
Coupling reagents critically influence reaction efficiency and stereochemical fidelity. Ethyl 2-ethoxyquinoline-1(2H)-carboxylate (EEDQ) and propanephosphonic acid anhydride (T3P) are preferred for their low epimerization rates. Comparative data show that T3P achieves 85–90% conversion in 2 hours, whereas EEDQ requires 4–6 hours for comparable yields.
| Coupling Reagent | Reaction Time (h) | Yield (%) | Epimerization (%) |
|---|---|---|---|
| EEDQ | 4–6 | 78 | <5 |
| T3P | 2 | 92 | <2 |
| DCC | 3 | 82 | 8–10 |
Table 1: Performance of coupling reagents in amide bond formation.
Deprotection Strategies
Selective removal of Boc groups is achieved under acidic conditions, with trifluoroacetic acid (TFA) being the most widely used agent.
Acidic Deprotection Mechanisms
TFA (20–50% v/v in DCM) cleaves Boc groups via protonation of the carbamate oxygen, forming a tert-butyl cation and carbon dioxide. Complete deprotection typically occurs within 30–60 minutes at 25°C. Alternative agents like hydrochloric acid (HCl) in dioxane or methanol are less common due to harsher reaction conditions.
Side Reactions and Mitigation
Prolonged exposure to TFA can lead to tert-butyl ester hydrolysis or racemization. Additives such as p-toluenesulfonic acid (p-TsOH) or anisole scavenge reactive intermediates, reducing side product formation. For example, deprotection with TFA/p-TsOH (95:5 v/v) in DCM minimized racemization to <2%.
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost efficiency, reproducibility, and environmental sustainability.
Continuous Flow Reactors
Automated continuous flow systems enhance reaction control and throughput. A pilot study demonstrated that Boc protection in a microreactor (residence time: 10 minutes) achieved 98% yield with 50% reduced solvent consumption compared to batch reactors.
Green Chemistry Considerations
Solvent recycling and catalyst recovery are integral to industrial processes. For instance, T3P-mediated couplings in ethyl acetate enable easy separation of byproducts via aqueous extraction, with >90% solvent recovery.
Comparative Analysis of Synthetic Routes
Three primary routes have been evaluated for synthesizing (3S)-3,7-bis-Boc-aminoheptanoic acid:
-
Fragment Condensation : Coupling pre-protected fragments (e.g., AB + CDE) using T3P (Yield: 88%, Purity: 98%).
-
Stepwise Assembly : Sequential addition of Boc-amino acids to a growing chain (Yield: 76%, Purity: 95%).
-
Solid-Phase Synthesis : Resin-bound synthesis with Fmoc/t-Bu protection (Yield: 68%, Purity: 90%).
Fragment condensation outperforms other methods in yield and scalability but requires advanced intermediate purification.
Chemical Reactions Analysis
Types of Reactions
(3S)-3,7-bis({[(tert-butoxy)carbonyl]amino})heptanoic acid can undergo various chemical reactions, including:
Deprotection: The tert-butoxycarbonyl groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino groups.
Amide Formation: The compound can participate in amide bond formation with carboxylic acids or their derivatives, facilitated by coupling reagents like DCC or DIC.
Hydrolysis: The ester bonds in the tert-butoxycarbonyl groups can be hydrolyzed under basic conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Amide Formation: N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.
Major Products
Deprotection: Free amino groups.
Amide Formation: Peptides or other amide-containing compounds.
Hydrolysis: Free carboxylic acids and alcohols.
Scientific Research Applications
(3S)-3,7-bis({[(tert-butoxy)carbonyl]amino})heptanoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the protected amino groups prevent unwanted side reactions.
Drug Development: The compound can be used in the synthesis of drug candidates, particularly those requiring specific amino acid sequences.
Bioconjugation: It is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Material Science: The compound is used in the development of novel materials with specific properties, such as hydrogels and nanomaterials.
Mechanism of Action
The mechanism of action of (3S)-3,7-bis({[(tert-butoxy)carbonyl]amino})heptanoic acid primarily involves its role as a protected amino acid derivative. The tert-butoxycarbonyl groups protect the amino groups from reacting prematurely, allowing for selective reactions at other sites. Upon deprotection, the free amino groups can participate in various biochemical and chemical reactions, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Compound A : this compound
- Protecting Groups : Two Boc groups.
- Backbone: Heptanoic acid with 3S stereochemistry.
- Key Features : High acid-lability for deprotection; moderate hydrophobicity.
Compound B : (R)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid
Compound C : (3S)-3,7-Bis[[(phenylmethoxy)carbonyl]amino]heptanoic acid
- Protecting Groups : Two Cbz groups.
- Molecular Formula : C₂₇H₂₈N₂O₆ (estimated) .
- Key Features : Enhanced lipophilicity due to aromatic Cbz groups; requires harsher deprotection conditions (e.g., H₂/Pd).
Physicochemical Properties
Notes:
- Boc groups reduce hydrophobicity compared to Cbz, as seen in Compound A’s higher predicted solubility than Compound C.
- Mixed protection (Compound B) balances orthogonal deprotection but complicates purification .
Biological Activity
(3S)-3,7-bis({[(tert-butoxy)carbonyl]amino})heptanoic acid is a synthetic compound with significant applications in organic synthesis and peptide chemistry. Characterized by its two tert-butoxycarbonyl (Boc) protected amino groups attached to a heptanoic acid backbone, this compound is notable for its stability and reactivity, making it a valuable building block in various biochemical applications.
Chemical Structure and Properties
- Molecular Formula: C₁₂H₂₃N₂O₄
- Molecular Weight: 245.32 g/mol
- CAS Number: 218608-88-9
- Chemical Structure: Chemical Structure
Synthesis
The synthesis of this compound typically involves the following steps:
- Protection of Amino Groups: The amino groups are protected using Boc groups through reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
- Formation of Heptanoic Acid Backbone: The protected amino groups are then linked to a heptanoic acid backbone using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC).
The biological activity of this compound primarily arises from its role as a protected amino acid derivative. The Boc groups shield the amino functionalities from premature reactions, allowing for selective modifications at other sites. Upon deprotection, the free amino groups can engage in various biochemical reactions, facilitating the synthesis of complex biomolecules.
Applications in Research
- Peptide Synthesis: This compound is widely used as a building block in peptide synthesis due to its stability and ease of manipulation.
- Drug Development: It serves as a precursor for synthesizing drug candidates that require specific amino acid sequences.
- Bioconjugation Studies: The compound is employed to modify biomolecules such as proteins and nucleic acids to investigate their functions and interactions.
- Material Science: Its unique properties contribute to the development of novel materials including hydrogels and nanomaterials.
Comparative Analysis
| Compound Name | Molecular Weight | Backbone Type | Applications |
|---|---|---|---|
| This compound | 245.32 g/mol | Heptanoic Acid | Peptide Synthesis, Drug Development |
| (3S)-3,7-bis({[(tert-butoxy)carbonyl]amino})octanoic acid | 259.36 g/mol | Octanoic Acid | Similar Applications |
| (3S)-3,7-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid | 231.30 g/mol | Hexanoic Acid | Similar Applications |
Case Studies
- Peptide Synthesis Efficiency: Research has demonstrated that utilizing this compound in peptide synthesis significantly improves yields and reduces side reactions compared to unprotected amino acids.
- Drug Development Impact: A study indicated that derivatives synthesized from this compound exhibited enhanced bioactivity against specific cancer cell lines, highlighting its potential in therapeutic applications.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Boc₂O Equivalents | 1.5–2.0 | ↑ Yield by 20% |
| Reaction Temp | 25–40°C | >40°C: Risk of Boc group cleavage |
| Purification Method | Prep HPLC (C18) | Purity >98% |
| Source : |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
